molecular formula C20H22N2O3S B2396055 (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol CAS No. 928199-23-9

(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol

Cat. No. B2396055
M. Wt: 370.47
InChI Key: GZYLDAHZAOYQBD-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol, also known as DMTB-Propanol, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemosensor Development

The compound has been studied for its potential as a fluorescent chemosensor. In one study, a derivative of the compound, 2-(1-(benzo[d]thiazol-2-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (BTDP), was synthesized and showed positive solvatochromism. This derivative was used as a probe to determine the critical micelle concentration of surfactants and acted as an on-off fluorescence chemosensor for the determination of Fe3+ ion in solution (Khan, 2020).

Antioxidant Potential Analysis

A QSAR-analysis was conducted on derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, revealing the molecular parameters that influence antioxidant activity. It was found that antioxidant activity increases with certain changes in molecular structure, such as decreasing area, molecular volume, and lipophilicity while increasing the magnitude of the dipole moment (Drapak et al., 2019).

Antinociceptive and Anti-inflammatory Properties

A study on thiazolopyrimidine derivatives, which are structurally related to the compound , demonstrated significant antinociceptive and anti-inflammatory activities. The study involved synthesizing and evaluating a series of heterocyclic compounds for their potential therapeutic effects (Selvam et al., 2012).

Molecular Docking Studies

Molecular docking studies have been performed on related thiazole derivatives to understand their potential interactions with biological targets. These studies provide insights into the molecular interactions and potential bioactivity of these compounds (Venil et al., 2021).

Crystal Structure Analysis

Crystal structures of related compounds have been determined to understand their molecular configurations and interactions. Such studies are crucial for the rational design of molecules with desired properties and functions (Penthala et al., 2016).

Anticancer and Antimicrobial Studies

Thiazole derivatives have been characterized for their potential anticancer and antimicrobial activities. For instance, one study undertook the characterization of 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol and found it to exhibit significant antifungal and antibacterial effects (Viji et al., 2020).

properties

IUPAC Name

3-[4-(3,4-dimethoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-24-18-10-9-15(13-19(18)25-2)17-14-26-20(22(17)11-6-12-23)21-16-7-4-3-5-8-16/h3-5,7-10,13-14,23H,6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYLDAHZAOYQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol

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